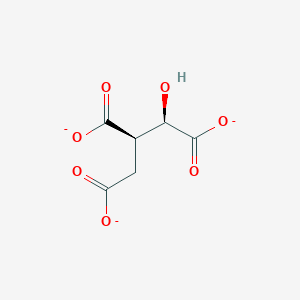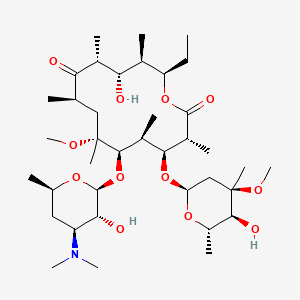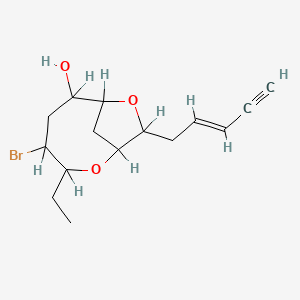
L-erythro-isocitrate(3-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-erythro-isocitrate(3-) is an isocitrate(3-) that is the conjugate base of L-erythro-isocitric acid. It has a role as a fundamental metabolite. It is a conjugate base of a L-erythro-isocitric acid. It is an enantiomer of a D-erythro-isocitrate(3-).
Wissenschaftliche Forschungsanwendungen
Role in Erythropoiesis and Anemia Treatment
L-erythro-isocitrate has been studied for its role in erythropoiesis, the process of producing red blood cells. Research indicates that L-erythro-isocitrate can reverse the erythroid iron restriction response, potentially offering a novel approach to treating anemias resistant to erythropoietin (Epo). In studies involving erythroid progenitors, L-erythro-isocitrate was shown to counteract the negative effects of iron deprivation, thereby restoring Epo responsiveness and promoting erythroid differentiation and survival (Bullock et al., 2008). This mechanism was further demonstrated in a rat model, where L-erythro-isocitrate corrected anemia induced by inflammatory conditions (Richardson et al., 2010).
Involvement in Hematopoiesis and Bone Homeostasis
L-erythro-isocitrate's relationship with hematopoiesis, the formation of blood cellular components, was explored, showing that erythropoietin signaling crucially impacts both erythropoiesis and bone homeostasis. This research provides insight into the interconnectedness of different physiological processes and the potential role of L-erythro-isocitrate in them (Singbrant et al., 2011).
Use in Drug Delivery Systems
L-erythro-isocitrate has implications in drug delivery, particularly through erythrocytes or red blood cells. The biocompatibility and long circulation half-life of erythrocytes make them ideal candidates for delivering therapeutic agents, including L-erythro-isocitrate (Hamidi & Tajerzadeh, 2003). Such delivery systems can potentially be used for targeted therapy and slow release of drugs, improving treatment efficacy.
Potential in Cancer Treatment and Understanding
L-erythro-isocitrate’s role in erythropoietin signaling also brings relevance to cancer research. Erythropoietin and its receptor are expressed in various human cancers, including prostate cancer, suggesting a potential autocrine or paracrine growth regulation mechanism that could involve L-erythro-isocitrate (Arcasoy et al., 2005). Understanding this interaction could lead to new avenues in cancer therapy.
Eigenschaften
Produktname |
L-erythro-isocitrate(3-) |
|---|---|
Molekularformel |
C6H5O7-3 |
Molekulargewicht |
189.1 g/mol |
IUPAC-Name |
(1R,2R)-1-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H8O7/c7-3(8)1-2(5(10)11)4(9)6(12)13/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13)/p-3/t2-,4-/m1/s1 |
InChI-Schlüssel |
ODBLHEXUDAPZAU-VVJJHMBFSA-K |
Isomerische SMILES |
C([C@H]([C@H](C(=O)[O-])O)C(=O)[O-])C(=O)[O-] |
Kanonische SMILES |
C(C(C(C(=O)[O-])O)C(=O)[O-])C(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl (14Z)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B1235317.png)





![3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-(3-methoxyphenyl)propan-1-one](/img/structure/B1235326.png)

![4,4'-[(4-Iminocyclohexa-2,5-dien-1-ylidene)methylene]bis(2-methylaniline)](/img/structure/B1235331.png)
![Sodium;3-[[1-(carboxymethyl)tetrazol-5-yl]sulfanylmethyl]-7-[[2-[(6,7-dihydroxy-4-oxochromene-3-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1235332.png)
![methyl 3-[5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-2-[[5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-3-yl]propanoate](/img/structure/B1235334.png)


